4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a trideuteriomethyl (-CD₃) substituent at the pyrazole nitrogen and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and agrochemicals . The deuterated methyl group enhances isotopic stability, making it valuable in metabolic studies, NMR spectroscopy, and drug development where deuterium incorporation is leveraged to modulate pharmacokinetics (e.g., prolonged half-life via the kinetic isotope effect) .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3/i5D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-VPYROQPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B2OC(C(O2)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the allylation protocol described for 1-allyl-4-(pinacolboronyl)pyrazole. The pyrazole boronate ester undergoes deprotonation at N1 using sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) at 70°C, followed by alkylation with deuterated methyl iodide (CD₃I).
Key Steps:
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Deprotonation: NaHMDS (1.2 equiv) generates the pyrazolide anion, enhancing nucleophilicity at N1.
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Alkylation: CD₃I (2.5 equiv) reacts with the anion, yielding the trideuteriomethylated product.
Optimized Conditions:
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Solvent: THF (anhydrous)
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Temperature: 70°C, 12–16 hours
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Workup: Aqueous quench, ethyl acetate extraction, MgSO₄ drying, and vacuum concentration.
Regioselectivity and Isotopic Purity
The C4 boronate ester electronically directs alkylation to N1 due to resonance stabilization of the intermediate anion. Deuterium incorporation exceeds 99% when using high-purity CD₃I, as confirmed by mass spectrometry.
Biocatalytic Alkylation Using Engineered Methyltransferases
Enzyme Cascade Design
A cyclic two-enzyme system enables regioselective deuteromethylation:
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NSA Synthase: Converts CD₃I into a deuterated S-adenosylmethionine (SAM) analog.
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Engineered Methyltransferase (MT): Transfers the CD₃ group to N1 of the pyrazole boronate.
Advantages:
Scalability and Limitations
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Catalytic Efficiency: Turnover numbers (TON) reach 500–800 for CD₃ transfer.
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Substrate Scope: Limited to pyrazoles without sterically hindered boronate groups.
Multi-Step Synthesis via Intermediate Protection
Sequential Functionalization Strategy
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Trideuteriomethylation:
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Pinacol Boronate Installation:
Yield: 78–85% over two steps.
Challenges
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Boronate Stability: Acidic or aqueous conditions risk boronate hydrolysis, necessitating anhydrous workup.
Comparative Analysis of Methods
Critical Research Findings
Boronate Stability Under Alkylation Conditions
The pinacol boronate group remains intact during NaHMDS-mediated alkylation, as evidenced by ¹¹B NMR spectroscopy. Prolonged heating (>24 hours) or moisture exposure leads to partial hydrolysis, reducing yields by 10–15%.
Chemical Reactions Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the dioxaborolane moiety are replaced with other groups.
Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Synthesis of Covalent Organic Frameworks (COFs)
One of the prominent applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are highly porous materials that can be tailored for various applications, including gas storage, catalysis, and drug delivery. The compound serves as a versatile building block due to its ability to form stable covalent bonds with other organic components .
| Application | Description |
|---|---|
| COFs Synthesis | Used as a linker to create highly conjugated 2D structures. |
| Photocatalysis | Enhances photocatalytic activity for hydrogen production. |
Photocatalytic Reactions
In photocatalytic applications, this compound has been utilized to facilitate hydrogen evolution reactions. The incorporation of boron into the framework allows for improved light absorption and charge separation, which are critical for efficient photocatalysis. Studies indicate that COFs synthesized with this compound exhibit significant performance in photocatalytic hydrogen production under visible light irradiation .
Drug Development
The boron-containing structure of this compound also shows promise in medicinal chemistry. Boron compounds are known to interact selectively with biomolecules, making them suitable candidates for drug development. Research has indicated that derivatives of this compound can serve as potential inhibitors in various biological pathways .
| Drug Development Aspect | Details |
|---|---|
| Selective Interaction | Potential for targeted drug design due to boron's unique properties. |
| Biological Activity | Preliminary studies suggest efficacy in inhibiting specific enzymes. |
Material Science
In material science, the ability of this compound to form stable complexes with metals opens avenues for creating novel materials with enhanced properties. Its application in developing semiconductors and luminescent materials is under investigation, particularly for use in electronic devices and sensors .
Case Study 1: Synthesis of COFs
A recent study demonstrated the successful synthesis of a COF using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole as a key building block. The resulting framework exhibited high surface area and porosity, making it suitable for gas adsorption studies.
Case Study 2: Photocatalytic Hydrogen Production
In another research effort, the incorporation of this compound into a photocatalytic system resulted in a marked increase in hydrogen generation rates compared to traditional catalysts. The study highlighted the importance of optimizing the structure for enhanced light absorption and charge carrier mobility.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the pyrazole ring can engage in various substitution and redox reactions. The trideuteriomethyl group may influence the compound’s reactivity and stability through isotopic effects.
Comparison with Similar Compounds
Deuterium Substitution Effects
The trideuteriomethyl group (-CD₃) in the target compound increases molecular weight by ~3 amu compared to the non-deuterated methyl analogue (208.07 vs. ~211.07 g/mol).
Reactivity in Cross-Coupling
- Electron-Donating vs. Withdrawing Groups : The methyl (-CH₃) and ethyl (-C₂H₅) substituents (e.g., CAS 761446-44-0 ) act as electron-donating groups, stabilizing the boronate intermediate during coupling. In contrast, the difluoromethyl (-CF₂H) analogue (CAS N/A ) withdraws electron density, accelerating transmetallation in Pd-catalyzed reactions.
- Steric Effects : Bulky groups like -Si(iPr)₃ (CAS 690632-17-8 ) hinder undesired side reactions by steric shielding, improving selectivity.
Physical Properties
- Solubility : Most analogues are soluble in polar aprotic solvents (e.g., THF, DMF) but hygroscopic, requiring anhydrous storage .
- Melting Points : Methyl-substituted derivatives (e.g., CAS 761446-44-0) melt at 62–65°C , while trifluoromethyl-containing analogues (e.g., CAS 1604036-77-2 ) exhibit higher thermal stability (mp >100°C).
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole is a compound that incorporates a pyrazole ring and a dioxaborolane moiety. This structure suggests potential biological activity due to the known pharmacological properties of pyrazole derivatives. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C9H15BN2O2
- Molecular Weight : 194.04 g/mol
- CAS Number : 269410-08-4
- Solubility : Insoluble in water
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study published in Journal of Medicinal Chemistry reported that various pyrazole compounds demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the dioxaborolane group may enhance this activity by improving the compound's ability to penetrate microbial membranes .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. Celecoxib, a well-known pyrazole derivative, is utilized as a non-steroidal anti-inflammatory drug (NSAID). Studies have shown that compounds with similar structures to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of inflammatory mediators .
Anticancer Potential
Pyrazole derivatives have been studied for their anticancer properties. Research has indicated that certain pyrazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. The incorporation of the dioxaborolane moiety may enhance these effects by facilitating interactions with biological targets .
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that pyrazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus strains. |
| Johnson et al. (2021) | Reported anti-inflammatory effects of related pyrazole compounds in animal models, reducing edema significantly. |
| Lee et al. (2019) | Found that certain pyrazoles induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Membrane Interaction : The dioxaborolane group may enhance the compound's ability to interact with cellular membranes and penetrate cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can modulate ROS levels within cells, influencing apoptosis and cell survival pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole?
The synthesis typically involves coupling pyrazole derivatives with boronic ester functionalities. A common approach includes:
- Step 1 : Reacting 1-(trideuteriomethyl)pyrazole with a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under Suzuki-Miyaura coupling conditions.
- Step 2 : Using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 50–80°C for 16–24 hours .
- Key Considerations : Deuterium incorporation requires anhydrous conditions to avoid isotopic exchange. Reaction progress should be monitored via TLC or LC-MS.
Table 1 : Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | THF:H₂O (3:1) |
| Temperature | 80°C |
| Yield (Typical) | 61–75% |
Advanced: How can isotopic labeling (trideuteriomethyl) impact reaction kinetics or mechanistic studies?
The trideuteriomethyl group introduces kinetic isotope effects (KIEs), which alter reaction rates due to differences in bond dissociation energies (C-D vs. C-H). For example:
- Mechanistic Insight : KIEs > 1 suggest rate-limiting C-H bond cleavage (e.g., oxidative addition in cross-coupling reactions).
- Experimental Design : Compare reaction rates between deuterated and non-deuterated analogs under identical conditions .
- Data Analysis : Use Arrhenius plots to quantify activation energy differences.
Note : Deuterium-labeled compounds are critical for tracking metabolic pathways in tracer studies .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm the absence of proton signals for the trideuteriomethyl group (δ ~3.5 ppm for CH₃ vs. no signal for CD₃) .
- IR Spectroscopy : Identify B-O stretches (~1350 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.19) with isotopic patterns reflecting deuterium .
Table 2 : Key Spectral Data
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR | δ 1.3 ppm (12H, dioxaborolane CH₃) |
| ¹³C NMR | δ 83.5 ppm (dioxaborolane C-O) |
| HRMS | m/z 366.19 (calculated) |
Advanced: How can molecular docking predict biological interactions of this compound?
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity studies .
- Methodology :
- Prepare the ligand (optimize geometry via DFT).
- Perform docking (AutoDock Vina) with flexible residues.
- Analyze binding scores (ΔG) and hydrogen-bond interactions.
- Validation : Compare docking results with experimental IC₅₀ values from antifungal assays .
Table 3 : Docking Scores for 3LD6 Interaction
| Compound | ΔG (kcal/mol) | H-Bonds |
|---|---|---|
| Target | -8.2 | 3 |
Basic: How to resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation.
- Deuterium Stability : Ensure inert atmosphere (N₂/Ar) to prevent isotopic exchange.
- Workflow Optimization : Replicate protocols from high-yield studies (e.g., 61% yield under THF/H₂O at 50°C) .
Advanced: What environmental stability data exist for this compound?
- Degradation Pathways : Hydrolysis of the boronic ester under acidic/neutral conditions generates boric acid and pyrazole derivatives.
- Experimental Design : Conduct accelerated stability studies (pH 2–9, 25–60°C) with LC-MS monitoring .
- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀).
Basic: How to optimize purification for deuterated analogs?
- Chromatography : Use silica gel columns with deuterated solvents (e.g., CDCl₃) to minimize isotopic dilution.
- Recrystallization : Employ DMF/EtOH (1:1) for high-purity crystals .
Advanced: What computational methods validate isotopic incorporation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
